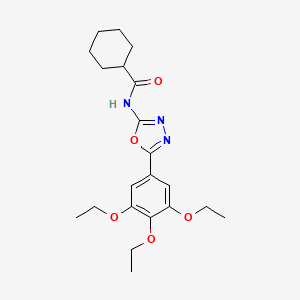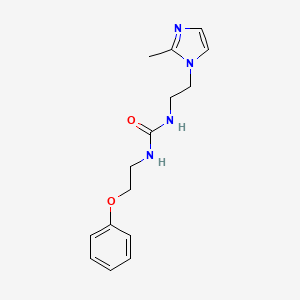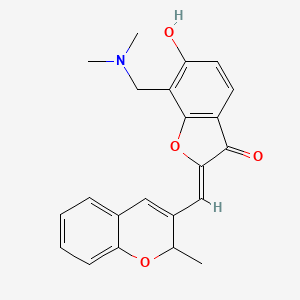
(3-Bromophenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Medicine and Healthcare
This compound has potential applications in the development of new drugs and medical treatments. Its structural features may allow it to bind with high affinity to various receptors, which can be beneficial in creating new therapeutic agents . The compound’s derivatives could be explored for their neuroprotective effects, potentially aiding in the treatment of neurological disorders.
Materials Science
In materials science, the compound’s derivatives could be used to develop new materials with specific properties such as enhanced durability or specialized conductivity . These materials might find applications in creating more efficient electronic devices or improving the longevity of construction materials.
Chemical Engineering
The compound can be involved in the synthesis of various chemical products. Its structure is conducive to reactions that can lead to the creation of novel compounds with desirable properties for industrial applications, such as catalysts or polymers .
Environmental Science
Derivatives of this compound could be studied for their impact on environmental systems. For instance, they might be used to understand the behavior of certain pollutants or to develop chemicals that can help in the remediation of contaminated sites .
Pharmacology
In pharmacology, the compound’s derivatives could be investigated for their pharmacokinetic properties and their potential as drug candidates. They might serve as a basis for the development of new medications that target specific diseases or conditions .
Biological Research
This compound could be used in biological research to study its interaction with biological molecules, which can provide insights into the design of drugs that can modulate biological pathways or processes .
Each of these fields presents unique challenges and opportunities for the application of “(3-Bromophenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone” and its derivatives. Ongoing research and development could reveal even more applications and deepen our understanding of this compound’s potential.
Aquatic Toxicology
This compound’s derivatives can be used to assess the neurotoxic potential in aquatic organisms. For example, a study investigated the effects of a similar pyrazoline derivative on the acetylcholinesterase (AchE) activity and malondialdehyde (MDA) level in the brain of rainbow trout alevins . Such research is crucial for understanding the environmental impact of chemical compounds on marine life.
Organic Chemistry Synthesis
The compound can play a role in organic synthesis, particularly in reactions at the benzylic position. It could be used in free radical bromination, nucleophilic substitution, or oxidation processes . These reactions are fundamental in creating a wide range of organic compounds, which can then be utilized in various industrial and pharmaceutical applications.
Propiedades
IUPAC Name |
(3-bromophenyl)-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrClNO2/c21-18-3-1-2-17(12-18)20(24)23-10-8-16(9-11-23)14-25-13-15-4-6-19(22)7-5-15/h1-7,12,16H,8-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LENNDVKZDSUWBN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)Cl)C(=O)C3=CC(=CC=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromophenyl)(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-3-[2-(diethylamino)ethyl]-N-(2-hydroxyethyl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B2449373.png)
![[4-(4-Fluorophenyl)sulfanyl-3,5-dimethylpyrazol-1-yl]-(3-nitrophenyl)methanone](/img/structure/B2449375.png)

![2-(benzylthio)-N-(2-(5,7-dioxo-5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)ethyl)acetamide](/img/structure/B2449378.png)
![Ethyl 5-(2-cyclohexylacetamido)-3-(4-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2449381.png)



![1-(4-Fluorophenyl)-2-[4-(2-fluorophenyl)piperazino]-1-ethanol](/img/structure/B2449387.png)


